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Compound of Interest

Compound Name: 2-Methoxyphenothiazine

Cat. No.: B126182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 2-
Methoxyphenothiazine, a critical synthetic step in the development of various

pharmaceutically active compounds. The following sections outline two distinct methods for this

transformation, complete with experimental procedures, tabulated data for easy comparison,

and a visual representation of the general experimental workflow.

Introduction
2-Methoxyphenothiazine is a key heterocyclic scaffold used in the synthesis of a wide range

of therapeutic agents, particularly neuroleptic drugs. The nitrogen atom of the phenothiazine

ring system is a common site for functionalization, and N-alkylation is a fundamental strategy to

introduce diverse side chains that modulate the biological activity, solubility, and

pharmacokinetic properties of the resulting molecules. The protocols described herein provide

reliable methods for the N-alkylation of 2-Methoxyphenothiazine with different alkylating

agents.

General Reaction Scheme
The N-alkylation of 2-Methoxyphenothiazine typically proceeds via a nucleophilic substitution

reaction where the nitrogen atom of the phenothiazine ring attacks an electrophilic alkyl halide

in the presence of a suitable base.
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Caption: General scheme for the N-alkylation of 2-Methoxyphenothiazine.

Protocol 1: N-Alkylation with 3-Dimethylamino-2-
methylpropyl chloride using Sodium Amide
This protocol details the synthesis of 10-(3-dimethylamino-2-methylpropyl)-2-
methoxyphenothiazine, a key intermediate for the production of the antipsychotic drug

levomepromazine.[1][2]

Materials:

2-Methoxyphenothiazine
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Sodium amide (95%)

1-Dimethylamino-2-methyl-3-chloropropane

Anhydrous xylene

Water

p-Methanesulfonic acid

Ether

Sodium hydroxide (NaOH) solution

Ethyl acetate

10% Sodium chloride solution

5% Hydrochloric acid

4% Ammonia solution

Equipment:

Round-bottom flask with reflux condenser

Heating mantle with magnetic stirrer

Separatory funnel

Filtration apparatus

Standard laboratory glassware

Experimental Procedure:

Reaction Setup: To a round-bottom flask containing 150 ml of anhydrous xylene, add 12 g of

2-methoxyphenothiazine. Heat the solution to boiling.
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Deprotonation: Carefully add 2.33 g of 95% sodium amide to the boiling solution. Continue

heating under reflux with stirring for 1.5 hours.

Alkylation: Prepare a solution of 8.2 g of 1-dimethylamino-2-methyl-3-chloropropane in 90 ml

of anhydrous xylene. Add this solution dropwise to the reaction mixture over 45 minutes

while maintaining the reflux temperature. After the addition is complete, continue to boil the

mixture for an additional 18 hours.[1]

Work-up and Extraction:

Cool the reaction mixture to room temperature.

Add a mixture of 40 ml of water and 70 ml of p-methanesulfonic acid.

Separate the organic layer. Wash the aqueous layer with 200 ml of ether and then make it

alkaline with a 10 ml NaOH solution (d = 1.33).[1]

Alternatively, distill off the xylene with steam. To the residue, add 1 L of water and 3 L of

ethyl acetate.

Wash the organic layer twice with 300 ml of 10% sodium chloride solution.

Extract the organic layer with 120 ml of 5% hydrochloric acid.

Product Precipitation and Isolation:

Gradually add the aqueous acidic layer to 1800 ml of a 4% ammonia solution.

A precipitate will form. Filter the precipitate, wash it with water, and dry it to obtain the final

product.

Quantitative Data:
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Protocol 2: N-Alkylation with 3-
Dimethylaminopropyl chloride using Alkali
Hydroxides
This protocol presents an alternative, industrially advantageous method for N-alkylation,

avoiding the use of the hazardous reagent sodium amide.[2]

Materials:

2-Methoxyphenothiazine

3-Dimethylamino-2-methylpropyl chloride

Alkali hydroxide (e.g., sodium hydroxide, potassium hydroxide)

Suitable solvent mixture

1N Hydrochloric acid solution
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20% Sodium hydroxide solution

20% Sodium chloride solution

Equipment:

Reaction vessel with a stirrer and temperature control

Separatory funnel

Filtration apparatus

Standard laboratory glassware

Experimental Procedure:

Reaction Setup: In a suitable reaction vessel, combine 2-Methoxyphenothiazine, 3-

dimethylamino-2-methylpropyl chloride, and an alkali hydroxide in a mixture of appropriate

solvents.

Condensation: Heat the reaction mixture to facilitate the condensation reaction. The specific

temperature and reaction time will depend on the chosen solvent and base.

Work-up and Extraction:

After the reaction is complete, cool the mixture and perform a solvent extraction.

Separate the organic and aqueous layers.

Wash the organic layer with water and then with a 20% sodium chloride solution.

Extract the organic layer with a 1N hydrochloric acid solution.

Product Precipitation and Isolation:

Basify the acidic aqueous extract with a 20% sodium hydroxide solution until the pH is

between 8.0 and 9.5.

Stir the mixture for approximately 1 hour to allow for complete precipitation of the product.
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Filter the solid product, wash it with water, and dry to obtain the desired N-alkylated 2-
methoxyphenothiazine.

Quantitative Data:

While the search results describe this method as providing high overall yield and purity, specific

quantitative data for this exact protocol was not available in the provided snippets.[2]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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